molecular formula C16H15NO3 B2908389 Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate CAS No. 1820707-36-5

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate

Cat. No.: B2908389
CAS No.: 1820707-36-5
M. Wt: 269.3
InChI Key: LXQRXVQHIPKSCM-UHFFFAOYSA-N
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Description

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate: is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . This compound is characterized by the presence of a benzoate ester group and a methylcarbamoyl group attached to a phenyl ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate typically involves the esterification of 2-[3-(methylcarbamoyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific compound being synthesized and its intended use .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the methylcarbamoyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs .

Properties

IUPAC Name

methyl 2-[3-(methylcarbamoyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQRXVQHIPKSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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